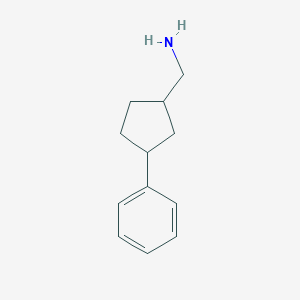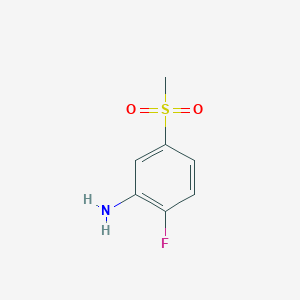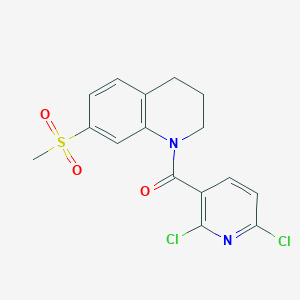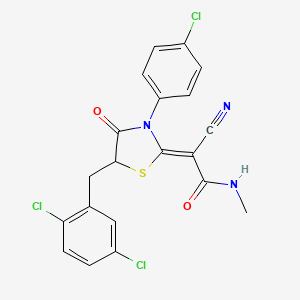![molecular formula C22H19N3O3S B2494570 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide CAS No. 683766-02-1](/img/structure/B2494570.png)
4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of sulfonamide compounds, such as 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, often involves the reaction of sulfamoyl benzoic acid with primary and secondary amines or amino acids. These processes yield a range of sulfonamides that have been extensively investigated for their inhibitory activity against various isoforms of the enzyme carbonic anhydrase (CA) (Abdoli et al., 2018).
Molecular Structure Analysis The molecular structure of sulfonamide compounds is characterized through techniques like X-ray crystallography, revealing intricate details about their crystallization and spatial arrangement. For instance, the crystal structure and Hirshfeld surface analysis of related sulfonamide compounds have shown the presence of intramolecular N-H···O and intermolecular C-H···O and N-H···O hydrogen bonds that contribute to their stability and interaction capabilities (Etsè et al., 2019).
Chemical Reactions and Properties Sulfonamide compounds engage in various chemical reactions, contributing to their diverse chemical properties. The incorporation of sulfamoyl moieties into benzamides, for instance, is a key reaction that enhances their inhibitory activity against specific targets like the carbonic anhydrase enzyme. Such modifications significantly impact their chemical reactivity and interaction with biological molecules (Abdoli et al., 2018).
Physical Properties Analysis The physical properties of sulfonamide compounds, including their crystallization patterns, melting points, and solubility, are crucial for understanding their behavior in various environments. These properties are often determined through experimental approaches such as X-ray crystallography and thermal analysis, providing insights into their stability, dissolution, and interaction mechanisms (Etsè et al., 2019).
Chemical Properties Analysis The chemical properties of sulfonamide compounds like this compound are defined by their functional groups, which play a significant role in their reactivity and biological activity. These properties are explored through various spectroscopic and computational methods, providing a comprehensive understanding of their interaction with biological targets and their potential applications in various fields (Abdoli et al., 2018).
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
4-[Benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide and its derivatives have been investigated for their inhibitory activity against carbonic anhydrase (CA) isoenzymes, which play crucial roles in various physiological processes. Aromatic sulfonamides, including compounds structurally related to this compound, have been found to exhibit nanomolar to micromolar half-maximal inhibitory concentrations (IC50) against human carbonic anhydrase isoenzymes I, II, IV, and XII. These compounds show varying affinities for different isoenzymes, with the lowest affinity generally observed against hCA XII (Supuran et al., 2013). Similar research has synthesized novel acridine and bis acridine sulfonamide compounds with effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII, highlighting the potential of sulfonamide derivatives in modulating the activity of carbonic anhydrases (Ulus et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2 . The interaction details and the resulting changes are yet to be elucidated.
Propiedades
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-25(16-17-7-3-2-4-8-17)29(27,28)20-13-11-18(12-14-20)22(26)24-21-10-6-5-9-19(21)15-23/h2-14H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOXLJOVIMNJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)
![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)




![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)
![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)
![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)
![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide](/img/structure/B2494505.png)
![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)
